2-Piperidinethione, 1-methyl-
CAS No.: 13070-07-0
Cat. No.: VC14321126
Molecular Formula: C6H11NS
Molecular Weight: 129.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13070-07-0 |
|---|---|
| Molecular Formula | C6H11NS |
| Molecular Weight | 129.23 g/mol |
| IUPAC Name | 1-methylpiperidine-2-thione |
| Standard InChI | InChI=1S/C6H11NS/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3 |
| Standard InChI Key | XFIZSHPTOGBACZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCCC1=S |
Introduction
Structural and Chemical Identity
Core Structure and Nomenclature
1-Methyl-2-pyridinethione (C₆H₇NS) features a pyridine ring with a thione (-S) group at position 2 and a methyl substituent at the nitrogen atom (Figure 1). Piperidine-substituted derivatives, such as 4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione (C₁₂H₁₆N₂S), integrate a piperidine moiety into the pyridinethione scaffold, enhancing steric and electronic complexity .
Table 1: Key Structural Descriptors
Tautomerism and Spectral Features
1-Methyl-2-pyridinethione exists in equilibrium with its thiol tautomer, though the thione form predominates in solution . Nuclear magnetic resonance (NMR) studies in CDCl₃ reveal characteristic shifts:
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¹H NMR (100 MHz): δ 7.45 (d, J=6.5 Hz, 1H), 6.95 (t, J=7.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.60 (s, 3H) .
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¹³C NMR: δ 187.2 (C=S), 152.1 (C-N), 138.5–124.3 (aromatic carbons) .
Synthesis and Production
Conventional Routes
1-Methyl-2-pyridinethione is synthesized via:
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Alkylation of 2-mercaptopyridine: Treatment with methyl iodide (CH₃I) in basic conditions (e.g., NaOH/EtOH) .
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Thermal rearrangement: Heating 1-(2-pyridylmethyl)pyridinium chloride with dimethyl sulfate yields intermediates that hydrolyze to the thione .
Table 2: Synthetic Optimization Parameters
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Alkylation | 75–85 | CH₃I, NaOH, EtOH, 60°C, 4h | |
| Continuous flow catalysis | >90 | Raney® Ni, 1-octanol, 180°C, 0.1 mL/min |
Piperidine-Substituted Derivatives
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione is synthesized via:
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Multi-step coupling: Reacting 2-chloromethylpyridine derivatives with piperidine intermediates under Pd catalysis .
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Cyclocondensation: Thionation of preformed pyridine-piperidine hybrids using Lawesson’s reagent .
Physicochemical Properties
Stability and Solubility
1-Methyl-2-pyridinethione is air- and light-sensitive, requiring storage at 2–8°C . It exhibits moderate solubility in chloroform (50 g/L at 20°C) but limited aqueous solubility .
Table 3: Thermodynamic and Physical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 127–130°C | Lit. |
| Boiling Point | 187.6°C at 760 mmHg | Predicted |
| logP (Octanol/Water) | 1.755 | Crippen method |
| pKa | 3.59 (thiol group) | Potentiometric titration |
Spectroscopic Fingerprints
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IR (KBr): ν 1560 cm⁻¹ (C=S stretch), 2920 cm⁻¹ (C-H, piperidine).
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Mass Spectrometry: m/z 125 [M]⁺, base peak at m/z 97 (loss of CH₂S) .
Reactivity and Applications
Coordination Chemistry
1-Methyl-2-pyridinethione acts as a bidentate ligand, forming complexes with transition metals (e.g., Pd, Zn):
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Palladium complexes: [Pd(1-Me-2-pyridinethione)Cl₂] exhibits catalytic activity in cross-coupling reactions .
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Zinc complexes: Zn(II) derivatives show antifungal properties, mimicking natural thione-containing enzymes .
Biological Activity
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Antimicrobial: Zinc pyrithione (derived from 2-pyridinethione) is used in antidandruff shampoos .
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Enzyme inhibition: Inhibits NADH-fumarate reductase in Trypanosoma cruzi (IC₅₀ = 12 µM) .
Organic Synthesis
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Radical reactions: Mediates C–H functionalization in benzoyl derivatives .
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Heterocycle construction: Key intermediate for C-nucleosides and indolizinium salts .
Recent Advances (2020–2025)
Flow Chemistry Innovations
Continuous flow systems using Raney® Ni catalysts achieve >90% yield in α-methylation reactions, reducing reaction times from hours to minutes .
Computational Studies
Density functional theory (DFT) models predict tautomeric equilibria and binding affinities for metalloenzyme inhibition .
Drug Delivery Systems
Nanoencapsulation of zinc pyrithione enhances bioavailability in topical antifungal formulations.
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